Bocidelpar - 2095128-20-2

Bocidelpar

Catalog Number: EVT-10961836
CAS Number: 2095128-20-2
Molecular Formula: C25H27F3N2O3
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bocidelpar, also known as ASP0367 or bocidelpar sulfate, is an orally administered small molecule that selectively modulates the peroxisome proliferator-activated receptor delta (PPARδ). This compound is primarily being investigated for its potential therapeutic effects in conditions associated with mitochondrial dysfunction, such as primary mitochondrial myopathy and Duchenne muscular dystrophy. The modulation of PPARδ is significant as it plays a crucial role in metabolic regulation and mitochondrial biogenesis, making bocidelpar a candidate for improving muscle function in affected patients .

Source and Classification

Bocidelpar is classified as a PPARδ agonist, which means it activates the PPARδ receptor, influencing various metabolic pathways. The compound has a molecular formula of C25H27F3N2O3C_{25}H_{27}F_{3}N_{2}O_{3} and a molecular weight of 460.49 g/mol. Its chemical structure includes several functional groups that contribute to its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of bocidelpar involves multiple steps, typically starting from commercially available precursors. While specific synthetic routes are proprietary, the general approach includes:

  1. Formation of Key Intermediates: Initial reactions create intermediates that contain the essential structural components of bocidelpar.
  2. Functionalization: Subsequent reactions introduce fluorine atoms and other functional groups critical for the compound's activity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for clinical testing.

The synthesis process must adhere to Good Manufacturing Practices (GMP) to ensure quality and safety for human use .

Molecular Structure Analysis

Structure and Data

Bocidelpar's molecular structure is characterized by its unique arrangement of atoms that facilitate its interaction with the PPARδ receptor. The key features include:

The precise three-dimensional conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into how bocidelpar fits into its biological target .

Chemical Reactions Analysis

Reactions and Technical Details

Bocidelpar undergoes several chemical reactions during its metabolic processes:

  1. Binding to PPARδ: The primary reaction involves binding to the PPARδ receptor, which leads to conformational changes that activate downstream signaling pathways.
  2. Metabolism: Bocidelpar is metabolized primarily in the liver, where it may undergo oxidation or hydrolysis, affecting its pharmacokinetics.
  3. Bioavailability: Studies indicate that bocidelpar exhibits dose-proportional bioavailability, with rapid absorption and a half-life ranging from 14.1 to 17.5 hours after administration .
Mechanism of Action

Process and Data

The mechanism of action of bocidelpar involves:

  • Activation of PPARδ: Upon binding to PPARδ, bocidelpar promotes the expression of genes involved in lipid metabolism and mitochondrial biogenesis.
  • Enhancement of Mitochondrial Function: This activation leads to improved mitochondrial function, which is particularly beneficial in muscle cells affected by Duchenne muscular dystrophy.
  • Upregulation of Target Genes: Clinical studies have shown that bocidelpar treatment results in significant upregulation of several PPARδ target genes associated with energy metabolism .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bocidelpar exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations up to 50 mg/mL.
  • Storage Conditions: The compound should be stored at -20°C as a powder for up to three years or at -80°C in solution for one year.
  • Stability: Bocidelpar demonstrates stability under recommended storage conditions, ensuring its efficacy during research applications .
Applications

Scientific Uses

Bocidelpar is primarily used in research settings focused on:

  • Mitochondrial Diseases: Investigating its potential benefits in treating conditions like Duchenne muscular dystrophy by enhancing muscle function through improved mitochondrial activity.
  • Metabolic Disorders: Exploring its role in metabolic regulation via PPARδ modulation, which may have broader implications for obesity and diabetes research.

Clinical trials are ongoing to further evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects .

Introduction: Mitochondrial Dysfunction as a Therapeutic Target in Genetic Myopathies

Pathophysiology of Primary Mitochondrial Myopathies (PMM) and Duchenne Muscular Dystrophy (DMD)

Primary mitochondrial myopathies arise from direct genetic insults to the OXPHOS machinery. Pathogenic mutations can occur in any of the 37 genes within the multicopy mitochondrial genome (encoding 13 OXPHOS subunits, 22 transfer RNAs, and 2 ribosomal RNAs) or in over 300 nuclear genes involved in mitochondrial structure, function, maintenance, or regulation [6]. These mutations impair ATP synthesis through several mechanisms: disruption of electron transport chain (ETC) complex assembly or function, compromised mitochondrial protein synthesis, defective mitochondrial dynamics (fusion/fission), or impaired quality control mechanisms like mitophagy. Consequently, cells experience an energy deficit, increased reactive oxygen species (ROS) production, and accumulation of metabolic intermediates. Skeletal muscle, with its high energy demands, is particularly vulnerable, manifesting as exercise intolerance, muscle weakness, and fatigue. Histopathological hallmarks include ragged-red fibers (subsarcolemmal mitochondrial accumulation) and cytochrome c oxidase (COX)-negative fibers [6]. The clinical heterogeneity of PMM reflects the genetic heterogeneity and the principles of heteroplasmy (the coexistence of mutant and wild-type mtDNA within a cell). Symptom onset and severity correlate with the mutant mtDNA load (heteroplasmy level) exceeding tissue-specific thresholds, typically ranging from 60% to 95% depending on the specific mutation and tissue [6].

Duchenne muscular dystrophy pathophysiology initiates with the absence of functional dystrophin protein due to mutations (primarily deletions) in the DMD gene on the X chromosome. Dystrophin links the intracellular actin cytoskeleton to the extracellular matrix via the dystrophin-glycoprotein complex (DGC). Its absence destabilizes the sarcolemma, making muscle fibers susceptible to contraction-induced damage, calcium influx, inflammation, necrosis, and eventual replacement by fibrotic tissue and fat [1] [4]. Crucially, secondary mitochondrial dysfunction is a major driver of DMD progression. Dystrophin deficiency disrupts signaling pathways and cellular homeostasis, leading to impaired mitochondrial structure, function, and biogenesis. Key features include:

  • Reduced Mitochondrial Density and Biogenesis: Downregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis, is observed in mdx mice (a DMD model) and human DMD muscle [1].
  • Impaired Oxidative Metabolism: Shifts towards glycolytic metabolism occur, with reduced fatty acid oxidation (FAO) capacity and impaired ATP production from oxidative sources [1] [3] [7].
  • Calcium Overload and ROS Dysregulation: Sarcolemmal instability leads to pathological calcium influx, disrupting mitochondrial calcium homeostasis and promoting excessive ROS production, further damaging cellular components [1].
  • Reduced Expression of Mitochondrial Proteins: Significant downregulation of nuclear-encoded mitochondrial genes involved in OXPHOS, the tricarboxylic acid (TCA) cycle, and FAO has been documented in DMD muscle [1] [5].

This acquired mitochondrial dysfunction exacerbates the energy deficit in already compromised muscle fibers, accelerating weakness, wasting, and loss of function. It contributes significantly to the progressive cardiomyopathy and respiratory insufficiency that are leading causes of death in DMD [1] [4].

Unmet Therapeutic Needs in Disorders of Bioenergetic Failure

Despite advances in understanding the molecular basis of PMM and DMD, significant unmet therapeutic needs persist, particularly concerning the core issue of bioenergetic failure:

  • Lack of Disease-Modifying Therapies Targeting Mitochondria: Current management for PMM remains largely supportive (e.g., exercise therapy, nutritional supplements, symptom-specific interventions like pacemakers or ventilators). No pharmacotherapies are approved that directly address the underlying mitochondrial dysfunction or significantly halt disease progression [6] [8] [10]. Similarly, while DMD treatments like corticosteroids and exon-skipping agents (e.g., eteplirsen, golodirsen) aim to reduce inflammation or restore dystrophin expression, they do not directly correct the profound secondary mitochondrial deficits contributing to muscle degeneration and fatigue [1] [4] [8].
  • Ineffectiveness in Advanced Disease Stages: Therapies targeting ambulation (e.g., exon-skipping drugs) are often discontinued once patients lose ambulation, leaving non-ambulatory patients with severely limited options focused primarily on palliative care [2] [4]. These patients report upper limb function, respiratory function, cardiac health, and activities of daily living as critically important unmet needs [2].
  • Limited Impact on Fatigue and Exercise Intolerance: Fatigue and exercise intolerance are debilitating symptoms in both PMM and DMD, significantly impairing quality of life. Existing treatments provide minimal relief for these core manifestations of bioenergetic insufficiency [8] [10].
  • High Treatment Burden and Cost: Approved DMD therapies, particularly exon-skipping agents and emerging gene therapies, carry exorbitant costs (often exceeding $300,000 to over $1 million annually), creating significant access barriers [4]. The lifelong burden of managing these multisystem disorders is immense for patients and families.

Table 1: Key Unmet Needs in PMM and DMD Management

DomainUnmet NeedImpact on Patients
Disease ModificationLack of therapies directly targeting mitochondrial dysfunction/bioenergetic failureProgressive decline in muscle function, cardiac/respiratory failure
Symptom ManagementInadequate treatment for debilitating fatigue and exercise intoleranceReduced mobility, participation in daily activities, quality of life
Non-Ambulatory PatientsSevere lack of therapeutic options after loss of ambulation; focus shifts away from functional improvementLoss of independence in self-care, communication, and other upper limb-dependent activities [2]
Cardiac & Respiratory CareNeed for therapies that significantly delay onset/progression of cardiomyopathy and respiratory insufficiencyPremature mortality; frequent hospitalizations
Access & EquityExtremely high cost of novel therapies; limited availability globallySignificant disparities in care and outcomes

Bocidelpar: Rationale for PPARδ Modulation in Mitochondrial Biogenesis

The peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear hormone receptor transcription factor abundantly expressed in tissues with high fatty acid catabolism, notably skeletal muscle, heart, and liver. PPARδ functions as a master regulator of genes involved in mitochondrial biogenesis, fatty acid uptake, fatty acid oxidation (FAO), oxidative metabolism, and fiber-type switching [1] [3] [5]. Activation of PPARδ leads to:

  • Enhanced Mitochondrial Biogenesis: PPARδ co-activates PGC-1α, stimulating the expression of nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), driving the replication and transcription of mitochondrial DNA and the synthesis of new mitochondria.
  • Increased Fatty Acid Oxidation (FAO): PPARδ directly upregulates the expression of genes critical for FAO, including carnitine palmitoyltransferase 1 (CPT1), very-long-chain acyl-CoA dehydrogenase (ACADVL), and enzymes involved in beta-oxidation and the electron transport chain (ETC) [1] [5] [7]. Shifting energy substrate utilization towards fatty acids, a more efficient fuel source, enhances oxidative metabolism and ATP production capacity.
  • Promotion of Oxidative Muscle Fiber Type: PPARδ activation favors the expression of genes characteristic of slow-twitch, oxidative (Type I) muscle fibers, which are more fatigue-resistant and rely heavily on mitochondrial OXPHOS, compared to fast-twitch glycolytic fibers [1][citation:25 in citation:1].

The rationale for targeting PPARδ in PMM and DMD stems directly from this biology:

  • In PMM: Augmenting mitochondrial biogenesis and function via PPARδ activation offers a potential strategy to bypass OXPHOS defects and improve cellular energy production, thereby alleviating fatigue and muscle weakness [8] [10].
  • In DMD: PPARδ activation addresses the secondary mitochondrial dysfunction by counteracting the downregulation of PGC-1α and mitochondrial genes, promoting mitochondrial biogenesis, restoring FAO capacity, improving oxidative metabolism, and potentially enhancing muscle fiber integrity and function [1] [3] [5]. Preclinical studies in mdx mice demonstrated that PPARδ agonists increased expression of mitochondrial genes, improved mitochondrial function, increased running endurance, and reduced muscle damage [1].

Bocidelpar (ASP0367, MA-0211) is a potent, selective, orally administered small molecule modulator of PPARδ, specifically designed to exploit this therapeutic rationale for disorders of bioenergetic failure like PMM and DMD [1] [3] [5].

Properties

CAS Number

2095128-20-2

Product Name

Bocidelpar

IUPAC Name

(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

Molecular Formula

C25H27F3N2O3

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C25H27F3N2O3/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1

InChI Key

FMOPHFSPINWSOV-QGZVFWFLSA-N

Canonical SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F

Isomeric SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.